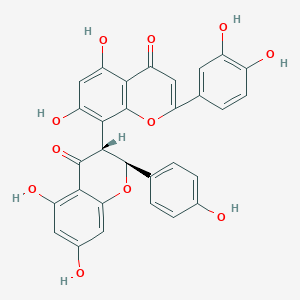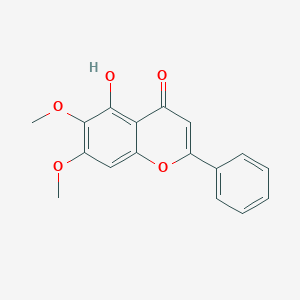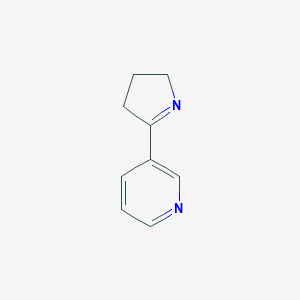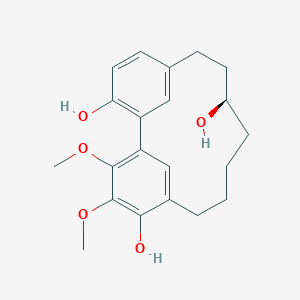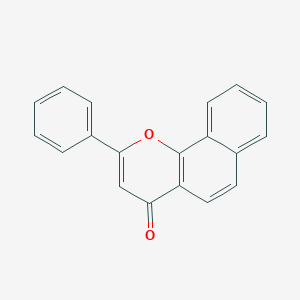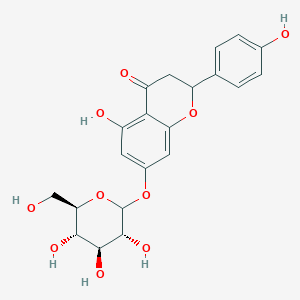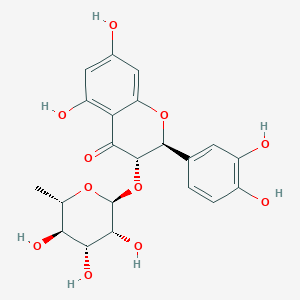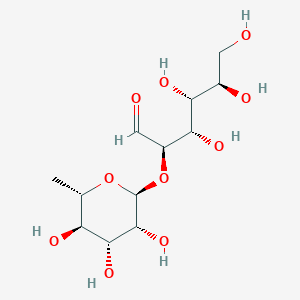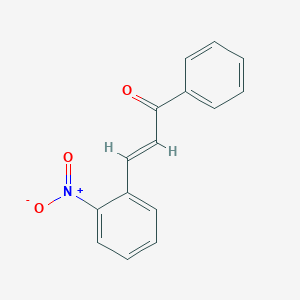
2-Nitrochalcone
Vue d'ensemble
Description
2-Nitrochalcone is an aromatic ketone with the molecular formula C15H11NO3 . It is a compound that forms the central core of many important biological compounds .
Synthesis Analysis
Chalcones, including 2-Nitrochalcone, are synthesized through a process known as the aldol condensation . This involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative .Molecular Structure Analysis
The molecular structure of 2-Nitrochalcone consists of two aromatic rings linked by a 3-carbon α-, β-unsaturated carbonyl chain . The β-unsaturated ketonic group is responsible for the antimicrobial activity of the chalcone .Chemical Reactions Analysis
Chalcones, including 2-Nitrochalcone, are known to undergo a variety of chemical reactions due to their β-unsaturated ketonic group . This group is also used in further chemical modification into a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
2-Nitrochalcone has a density of 1.3±0.1 g/cm³, a boiling point of 427.0±45.0 °C at 760 mmHg, and a flash point of 205.5±21.5 °C . It has a molar refractivity of 73.7±0.3 cm³, and a molar volume of 201.7±3.0 cm³ . It appears as a pale yellow crystalline powder .Applications De Recherche Scientifique
Anti-Lung Cancer Agent
2-Nitrochalcone has been evaluated as a potential anti-lung cancer agent . It has been tested for cytotoxicity against the human lung adenocarcinoma (A549) and human embryonic kidney (HEK293-T) cell lines .
Inducer of Apoptosis
The compound has been found to induce early (25–29%) and late (48–60%) apoptosis of A549 cells . Apoptosis is a process of programmed cell death that occurs in multicellular organisms, and its induction is a common strategy in cancer treatment.
Inhibitor of Protein Kinase (VEGFR-2)
2-Nitrochalcone exhibits significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase . VEGFR-2 is over-expressed in non-small cell lung cancer (NSCLC) patients, and its inhibition can reduce angiogenesis and suppress tumor growth and metastasis .
Synthesis and Characterization
A series of the 2-nitrochalcones was synthesized and evaluated for their properties . This work contributes to the understanding of the chemical behavior of these compounds and their potential applications.
Molecular Docking Studies
Molecular docking studies were conducted on 2-Nitrochalcone as representative models to recognize the hypothetical binding motif of the title compounds within the active site of VEGFR-2 . This helps in understanding how these compounds interact with biological targets.
Potential Role in HIV and SARS-CoV-2 Infections
Dysregulation of VEGFR-2 tyrosine kinase activity is also associated with HIV infection and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection . Therefore, 2-Nitrochalcone, as an inhibitor of VEGFR-2, might have potential applications in the treatment of these diseases.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-Nitrochalcone is the vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 is a protein kinase that plays a significant role in angiogenesis, the process of forming new blood vessels from pre-existing ones . This receptor is over-expressed in non-small cell lung cancer (NSCLC) patients .
Mode of Action
2-Nitrochalcone interacts with VEGFR-2, inhibiting its tyrosine kinase activity . This inhibition affects the blood supply to tumor cells, reducing angiogenesis and suppressing tumor growth and metastasis . The strong electron-withdrawing inductive and resonance effect of this group cause changes in the polarity of the molecules which, in turn, favors interaction of the drug molecules with nucleophilic sites of protein structures to inhibit enzyme activity .
Biochemical Pathways
The inhibition of VEGFR-2 by 2-Nitrochalcone affects the VEGF-mediated angiogenesis pathway . This disruption reduces the formation of new blood vessels, which are essential for tumor growth . As a result, the blood supply to tumor cells is affected, leading to a reduction in angiogenesis and suppression of tumor growth and metastasis .
Pharmacokinetics
The compound’s cytotoxicity against human lung adenocarcinoma (a549) and human embryonic kidney (hek293-t) cell lines has been evaluated .
Result of Action
2-Nitrochalcone exhibits significant inhibitory activity against VEGFR-2 . Specific derivatives of 2-Nitrochalcone have been found to induce early and late apoptosis of A549 cells . This leads to a decrease in the proliferation of cancer cells, thereby suppressing tumor growth .
Propriétés
IUPAC Name |
(E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(18)19/h1-11H/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXHLWZQKQDFRF-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247532 | |
| Record name | (2E)-3-(2-Nitrophenyl)-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrochalcone | |
CAS RN |
53744-31-3, 7473-93-0 | |
| Record name | (2E)-3-(2-Nitrophenyl)-1-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53744-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007473930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-one, 3-(2-nitrophenyl)-1-phenyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053744313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrochalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(2-Nitrophenyl)-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITROCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH3MVT883Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Nitrochalcone?
A1: 2-Nitrochalcone has the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol.
Q2: What spectroscopic data is available for 2-Nitrochalcone?
A2: 2-Nitrochalcone has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and GC-MS. [, , , , ]
Q3: How does the nitro group in 2-Nitrochalcone influence its reactivity?
A3: The nitro group is a strong electron-withdrawing group, which makes the α,β-unsaturated ketone system in 2-Nitrochalcone highly electrophilic. This facilitates nucleophilic attack at the β-position and enables various reactions, including Michael additions and cyclizations. [, , , , ]
Q4: Can the nitro group in 2-Nitrochalcone act as a leaving group?
A4: Yes, under certain conditions, the nitro group can be substituted. For example, in the presence of elemental sulfur and a tertiary amine like DIPEA, 2-nitrochalcones undergo a cascade reaction involving C=C bond thiolation and aromatic sulfur-denitration to yield 2-benzoylbenzothiophenes. []
Q5: What is the role of hydrogen chloride in reactions with 2-nitrochalcone epoxide?
A5: When 2-nitrochalcone epoxide reacts with ethereal hydrogen chloride, it undergoes ring opening and subsequent cyclization to form 6-chloro-1,3-dihydroxy-2-phenylquinolin-4(1H)-one. The presence of quinol in the reaction mixture leads to the formation of the corresponding unchlorinated product. []
Q6: How can 2-Nitrochalcones be synthesized?
A6: 2-Nitrochalcones are commonly synthesized via the Claisen-Schmidt condensation of 2-nitrobenzaldehyde with various acetophenone derivatives in the presence of a base. Solvent-free grinding methods using NaOH and K2CO3 mixed catalyst have also been reported. [, ]
Q7: What heterocyclic compounds can be prepared from 2-Nitrochalcones?
A7: 2-Nitrochalcones serve as versatile building blocks for synthesizing various heterocyclic compounds, including:
- Quinolines: Reductive cyclization using indium, indium/iodine, or iron powder. [, , ]
- Quinoline N-oxides: Rhodium-catalyzed alkyne hydroacylation followed by cyclization. []
- 4-Quinolones: Reductive cyclization catalyzed by ruthenium complexes using CO or formic acid/acetic anhydride as a CO surrogate. [, ]
- Indoles: Reaction with isocyanides under basic conditions. []
- Benzothiophenes: Reaction with elemental sulfur in the presence of DIPEA. []
- Thiochromanones: Reaction with xanthate and iodine. []
- Pyrano[3,4-b]indol-1(9H)-ones: Reaction with isocyanoacetates under basic conditions. []
- 5H-Pyrimido[5,4-b]indoles: Reaction with aliphatic primary amines catalyzed by CuI and Cs2CO3. []
- 3-Aminoindoles: Reaction with ammonia or primary amines. []
Q8: Can 2-Nitrochalcones be used in multi-step synthesis?
A8: Yes, 2-Nitrochalcones can be incorporated into multi-step syntheses. For instance, they have been utilized in the synthesis of the alkaloid Graveoline through a three-step sequence involving reduction, cyclization, and N-alkylation. []
Q9: What is the role of elemental sulfur in reactions with 2-Nitrochalcones?
A9: Elemental sulfur, when activated by a base like triethylamine (Et3N) in DMSO, reacts with 2-Nitrochalcones to form benzothiophenones. This transformation proceeds through a cascade reaction involving C=C bond thiolation, aromatic sulfur-denitration, and subsequent cyclization. [, ]
Q10: What biological activities have been reported for 2-Nitrochalcones?
A10: 2-Nitrochalcones and their derivatives have shown promising activity against various biological targets, including:* Anticancer activity: Studies have demonstrated the potential of 2-nitrochalcones as anti-lung cancer agents and inhibitors of MCL-1 protein, a key regulator of apoptosis. [, ]* Protein kinase inhibition: 2-Nitrochalcones have shown inhibitory activity against VEGFR-2, a crucial protein involved in angiogenesis. [] * Antimicrobial activity: Several 2-nitrochalcones exhibit antimicrobial activity against various bacterial and fungal strains. []
Q11: Have computational methods been used to study 2-Nitrochalcones?
A11: Yes, computational studies, including docking simulations and theoretical calculations, have been performed to investigate the binding modes and interactions of 2-nitrochalcones with their biological targets, such as MCL-1 protein. []
Q12: How does the structure of 2-Nitrochalcones impact their activity?
A12: Structure-activity relationship (SAR) studies have revealed that modifications to the chalcone scaffold, particularly the substituents on the aromatic rings, can significantly influence the biological activity and potency of 2-nitrochalcones. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



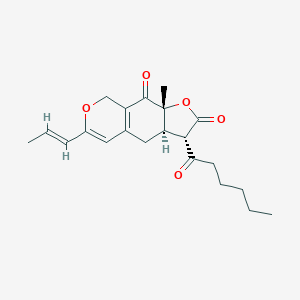
![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
